molecular formula C9H8ClNO B1368367 1-Chloro-3-(2-isocyanatoethyl)benzene CAS No. 62334-11-6

1-Chloro-3-(2-isocyanatoethyl)benzene

Cat. No. B1368367
CAS RN: 62334-11-6
M. Wt: 181.62 g/mol
InChI Key: KHHQPDLEVHNUJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-3-(2-isocyanatoethyl)benzene is a chemical compound with the molecular formula C9H8ClNO . It has a molecular weight of 181.62 . The compound is used in various chemical reactions and is often supplied for research purposes .


Molecular Structure Analysis

The molecular structure of 1-Chloro-3-(2-isocyanatoethyl)benzene consists of a benzene ring substituted with a chlorine atom and an isocyanatoethyl group . The InChI code for this compound is 1S/C9H8ClNO/c10-9-4-2-1-3-8(9)5-6-11-7-12/h1-4H,5-6H2 .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Chloro-3-(2-isocyanatoethyl)benzene are not available, it’s important to note that isocyanates are reactive and can participate in a variety of chemical reactions. They are particularly known for their reactivity with compounds containing active hydrogen atoms, such as alcohols, amines, and water, to form urethanes, ureas, and carbamic acids, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Chloro-3-(2-isocyanatoethyl)benzene include a molecular weight of 181.62 g/mol . The compound has a total of 20 atoms, including 8 hydrogen atoms, 9 carbon atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom .

Scientific Research Applications

1. Application in Optical Polymer Composite Materials

1-Chloro-3-(2-isocyanatoethyl)benzene, as a derivative of isocyanates, shows promising application in the production of optical polymer composite materials. Its high-quality performance, excellent yellowing resistance, and weather resistance make it a suitable component in this field. A notable research area is the optimization of its synthesis for better application in optical polymer composites, especially considering the challenges posed by the traditional phosgene-based production process (Dong Jianxun et al., 2018).

2. Involvement in Chemical Reactions

This chemical plays a role in various chemical reactions. For instance, it's involved in the Buchner addition reactions catalyzed by chloro(tetraphenylporphyrinato)iron, producing a variety of chemical structures and demonstrating its versatility in organic synthesis (Harun M. Mbuvi, L. Woo, 2009).

3. Role in the Synthesis of Pharmaceuticals

The compound is utilized in the synthesis of various pharmaceuticals. It's particularly significant in the preparation of complex molecular structures, which are essential in drug development and medical research. An example includes its use in the synthesis of urea derivatives, which are often key intermediates in pharmaceutical compounds (Ting Sun, Jing Li, Feng-Ling Yang, 2010).

4. Applications in Materials Science

1-Chloro-3-(2-isocyanatoethyl)benzene has applications in materials science, particularly in the development of new materials with specific properties. It's involved in the synthesis of various compounds that form the basis of innovative materials used in various industries (Adam J. V. Marwitz et al., 2009).

Safety and Hazards

The safety data sheet for 1-Chloro-3-(2-isocyanatoethyl)benzene indicates that it is a hazardous substance . It is classified as a danger and has hazard statements including H301+H331 (toxic if swallowed or inhaled), H315 (causes skin irritation), H319 (causes serious eye irritation), H334 (may cause allergy or asthma symptoms or breathing difficulties if inhaled), H335 (may cause respiratory irritation), and H412 (harmful to aquatic life with long-lasting effects) .

properties

IUPAC Name

1-chloro-3-(2-isocyanatoethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-9-3-1-2-8(6-9)4-5-11-7-12/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHHQPDLEVHNUJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80562792
Record name 1-Chloro-3-(2-isocyanatoethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-(2-isocyanatoethyl)benzene

CAS RN

62334-11-6
Record name 1-Chloro-3-(2-isocyanatoethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-3-(2-isocyanatoethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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